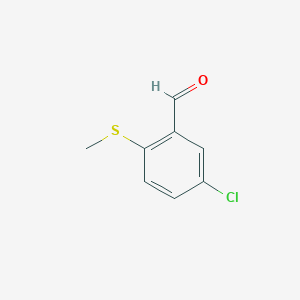

5-Chloro-2-(methylthio)benzaldehyde

Description

Significance and Contextual Placement within Aromatic Aldehyde and Thioether Chemistry

As a member of the aromatic aldehyde family, 5-Chloro-2-(methylthio)benzaldehyde shares characteristics with compounds like benzaldehyde (B42025), which is known for its almond-like scent and use in flavorings and fragrances. fiveable.memdpi.com Aromatic aldehydes are a crucial class of compounds in organic chemistry, serving as precursors for a wide array of products, including pharmaceuticals and polymers. fiveable.menih.gov The aldehyde functional group is highly reactive and participates in numerous chemical transformations. fiveable.me

The presence of the methylthio group, a type of thioether, further distinguishes this compound. Thioethers are known for their distinct odors and play a role in various biological and industrial processes. The sulfur atom in the methylthio group can influence the electronic properties and reactivity of the aromatic ring.

The combination of the chloro, methylthio, and aldehyde groups on the benzaldehyde scaffold results in a molecule with a unique reactivity profile, making it a valuable intermediate in organic synthesis. cymitquimica.com The chlorine atom, for instance, can enhance the lipophilicity and metabolic stability of derivatives, a desirable trait in drug discovery. cymitquimica.com

Table 1: Physicochemical Properties of 5-Chloro-2-(methylthio)benzaldehyde and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |

| 5-Chloro-2-(methylthio)benzaldehyde | C8H7ClOS | 186.66 | Chloro, methylthio, and aldehyde functional groups |

| 2-(Methylthio)benzaldehyde (B1584264) | C8H8OS | 152.21 | Methylthio and aldehyde functional groups |

| 5-Chloro-2-methylbenzaldehyde | C8H7ClO | 154.59 | Chloro and methyl functional groups |

| 5-Fluoro-2-(methylthio)benzaldehyde | C8H7FOS | 170.21 | Fluoro, methylthio, and aldehyde functional groups |

Historical Perspectives on Initial Synthesis and Early Characterization

While specific historical details on the initial synthesis of 5-Chloro-2-(methylthio)benzaldehyde are not extensively documented in readily available literature, the synthesis of related benzaldehyde derivatives has been a fundamental aspect of organic chemistry for over a century. The methods for introducing chloro and methylthio groups onto an aromatic ring are well-established synthetic transformations. It is likely that this compound was first prepared through a multi-step synthesis involving the chlorination and subsequent methylthiolation of a suitable benzaldehyde precursor.

Overview of Current Research Trajectories and Future Investigative Avenues

Current research involving 5-Chloro-2-(methylthio)benzaldehyde and its derivatives is primarily focused on their application as intermediates in the synthesis of novel compounds with potential biological activity. For instance, related structures have been investigated for their fasciolicidal activity, suggesting a potential application in veterinary medicine. nih.gov

Future research is likely to continue exploring the synthetic utility of this compound. The unique combination of functional groups allows for a variety of chemical modifications, opening avenues for the creation of diverse molecular libraries. These libraries can then be screened for a wide range of biological activities, potentially leading to the discovery of new therapeutic agents or materials with novel properties. The reactivity of the aldehyde group, coupled with the directing effects of the chloro and methylthio substituents, provides a rich platform for further synthetic exploration.

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2-methylsulfanylbenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClOS/c1-11-8-3-2-7(9)4-6(8)5-10/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBTCGVVBXKUUPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=C(C=C1)Cl)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Optimization Strategies for 5 Chloro 2 Methylthio Benzaldehyde

Established Synthetic Routes and Precursor Analysis

Established methods for synthesizing 5-Chloro-2-(methylthio)benzaldehyde rely on well-understood reaction mechanisms and readily available starting materials. These approaches can be broadly categorized into nucleophilic aromatic substitution, derivatization of sulfur-containing aromatics, and selective functionalization of benzene (B151609) rings.

Nucleophilic Aromatic Substitution Approaches on Halogenated Benzaldehydes

Nucleophilic aromatic substitution (SNAr) serves as a direct and widely utilized method for introducing the methylthio group onto a halogenated benzaldehyde (B42025) core. youtube.comlibretexts.orgyoutube.com This reaction typically involves the displacement of a halide ion from an aromatic ring by a nucleophile, in this case, the methanethiolate (B1210775) ion (CH₃S⁻). libretexts.org The success of this reaction is highly dependent on the nature and position of the substituents on the aromatic ring. libretexts.orgwuxiapptec.com

A common precursor for this synthesis is 2,5-dichlorobenzaldehyde. In this process, one of the chlorine atoms is selectively replaced by the methylthio group. The presence of the aldehyde group, an electron-withdrawing group, facilitates the nucleophilic attack, particularly at the ortho and para positions. libretexts.org

Another viable starting material is 2-chloro-5-fluorobenzaldehyde. Due to the higher electronegativity and smaller size of fluorine, it can be a better leaving group than chlorine in some instances, potentially leading to improved reaction kinetics or selectivity.

The general mechanism involves the attack of the methanethiolate nucleophile on the carbon atom bearing the halogen, forming a transient, negatively charged intermediate known as a Meisenheimer complex. libretexts.org Subsequent expulsion of the halide ion restores the aromaticity of the ring, yielding the desired 5-Chloro-2-(methylthio)benzaldehyde.

| Precursor | Key Reaction Features | Potential Advantages |

|---|---|---|

| 2,5-Dichlorobenzaldehyde | Selective substitution of one chlorine atom by methanethiolate. | Readily available starting material. |

| 2-Chloro-5-fluorobenzaldehyde | Fluorine may act as a better leaving group. | Potentially faster reaction rates. chemicalbook.com |

Derivatization from Related Aromatic Sulfur Compounds

An alternative strategy involves starting with an aromatic compound that already contains the methylthio group and subsequently introducing the aldehyde functionality. A key precursor in this approach is 4-chloro-1-(methylthio)benzene, also known as p-chlorothiophenol. nih.gov

The introduction of the aldehyde group onto the 4-chloro-1-(methylthio)benzene ring can be accomplished through various formylation reactions. The Gattermann-Koch reaction, which utilizes carbon monoxide and hydrochloric acid in the presence of a catalyst, is a classic method for formylating aromatic compounds. google.comyoutube.com The Vilsmeier-Haack reaction, employing a formylating agent like N,N-dimethylformamide (DMF) and phosphorus oxychloride, offers another effective route. youtube.com

The regioselectivity of the formylation is directed by the existing substituents on the benzene ring. In the case of 4-chloro-1-(methylthio)benzene, the methylthio group is an ortho,para-directing group, while the chloro group is also ortho,para-directing but deactivating. The interplay of these directing effects will determine the position of the newly introduced aldehyde group.

Selective Functionalization of Substituted Benzene Rings

This approach focuses on the direct functionalization of a substituted benzene ring that contains both the chloro and methylthio groups in the desired positions. For instance, starting with 4-chloro-2-(methylthio)toluene, the methyl group can be oxidized to an aldehyde. This oxidation can be achieved using various oxidizing agents, such as manganese dioxide or potassium permanganate (B83412), under controlled conditions to avoid over-oxidation to the carboxylic acid.

Another route starts from 5-chloro-2-methylaniline. google.com The amino group can be converted to a diazonium salt, which can then be subjected to a Sandmeyer-type reaction to introduce the methylthio group. Subsequent oxidation of the methyl group would then yield the final product.

Novel Synthetic Pathways and Catalytic Approaches

Recent advancements in organic synthesis have introduced more sophisticated and efficient methods for constructing molecules like 5-Chloro-2-(methylthio)benzaldehyde. These novel pathways often employ transition metal catalysts or organocatalysts to achieve high selectivity and yield under milder reaction conditions.

Transition Metal-Catalyzed Transformations

Transition metal catalysis has revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. mdpi.com In the context of synthesizing 5-Chloro-2-(methylthio)benzaldehyde, palladium-catalyzed cross-coupling reactions are particularly relevant. For instance, a palladium catalyst could be used to couple a suitable organometallic reagent containing the methylthio group with a dihalogenated benzaldehyde derivative. rug.nl

Another application of transition metal catalysis is in C-H activation/functionalization. snnu.edu.cn This strategy involves the direct conversion of a C-H bond on the aromatic ring into a C-S bond. A potential route could involve the directed C-H activation of 2-chlorobenzaldehyde, where a directing group guides a transition metal catalyst to the desired position for the introduction of the methylthio group.

Organocatalytic and Biocatalytic Pathways

Organocatalysis, which utilizes small organic molecules as catalysts, offers a metal-free alternative for various organic transformations. acs.org While specific organocatalytic methods for the direct synthesis of 5-Chloro-2-(methylthio)benzaldehyde are not extensively reported, the principles of organocatalysis could be applied to certain steps in the synthetic sequence. For example, organocatalysts could be employed in the asymmetric synthesis of related chiral building blocks.

Reactivity Profiles and Mechanistic Investigations of 5 Chloro 2 Methylthio Benzaldehyde

Electrophilic and Nucleophilic Reactivity of the Aldehyde Moiety

The aldehyde group is a primary site of reactivity in 5-Chloro-2-(methylthio)benzaldehyde, readily undergoing nucleophilic addition reactions. Its electrophilicity is influenced by the electronic effects of the chloro and methylthio substituents on the aromatic ring.

Nucleophilic Addition Reactions and Derivative Formation (e.g., Imine, Oxime, Hydrazone Synthesis)

The carbonyl carbon of the aldehyde is electrophilic and susceptible to attack by various nucleophiles, leading to the formation of a wide range of derivatives. libretexts.org This reactivity is fundamental to its use as a synthetic building block.

Imine Synthesis: The condensation reaction between an aldehyde and a primary amine forms an imine, also known as a Schiff base. For instance, the reaction of a related compound, N-methyl-N-(2-benzoyl-4-chlorophenyl)formamide, with anhydrous ammonia (B1221849) in the presence of zinc chloride yields 5-chloro-2-methylaminobenzophenone imine. prepchem.com This reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration.

Oxime Synthesis: Aldehydes react with hydroxylamine (B1172632) to produce oximes. A general method involves treating the aldehyde with hydroxylamine hydrochloride in the presence of a base. wikipedia.org For example, 5-Chloro-2-(methylamino)benzophenone oxime has been synthesized by refluxing the corresponding formamide (B127407) with hydroxylamine hydrochloride and sodium hydroxide (B78521) in ethanol. prepchem.com The reaction yields a mixture of syn and anti isomers. prepchem.com

Hydrazone Synthesis: Hydrazones are formed through the reaction of aldehydes with hydrazine (B178648) or its derivatives (e.g., phenylhydrazine). researchgate.net These reactions typically involve heating the reactants, often with a catalytic amount of acid, to facilitate the condensation. researchgate.net The resulting hydrazones are often stable, crystalline solids.

Table 1: Examples of Nucleophilic Addition Reactions

| Reactant 1 | Reactant 2 | Product Type | General Conditions |

| Aldehyde | Primary Amine | Imine (Schiff Base) | Heat, sometimes with a catalyst like ZnCl₂ |

| Aldehyde | Hydroxylamine | Oxime | Base (e.g., NaOH), Reflux |

| Aldehyde | Hydrazine/Substituted Hydrazine | Hydrazone | Heat, often with acid catalyst |

Chemoselective Oxidation and Reduction Pathways

The aldehyde group can be selectively oxidized to a carboxylic acid or reduced to a primary alcohol without affecting other functional groups on the molecule.

Oxidation: Common oxidizing agents can convert the aldehyde group into a carboxylic acid. For the related compound 5-hydroxy-2-(methylthio)benzaldehyde (B14839572), reagents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) can be employed to form the corresponding 5-hydroxy-2-(methylsulfanyl)benzoic acid. The choice of oxidant and reaction conditions is crucial to prevent over-oxidation or side reactions with the methylthio group.

Reduction: The aldehyde can be selectively reduced to the corresponding primary alcohol. Typical reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). These reagents are effective in converting the aldehyde to an alcohol, as seen in the formation of 5-hydroxy-2-(methylsulfanyl)benzyl alcohol from its aldehyde precursor.

Table 2: Chemoselective Oxidation and Reduction

| Transformation | Reagent Examples | Product Functional Group |

| Oxidation | KMnO₄, CrO₃ | Carboxylic Acid |

| Reduction | NaBH₄, LiAlH₄ | Primary Alcohol |

Aromatic Ring Functionalization and Substitution Patterns

The benzene (B151609) ring of 5-Chloro-2-(methylthio)benzaldehyde is substituted with an electron-withdrawing chloro group and a potentially electron-donating methylthio group. This substitution pattern directs the regioselectivity of further functionalization.

Electrophilic Aromatic Substitution Studies on the Chlorobenzaldehyde Scaffold

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. masterorganicchemistry.com The existing substituents on the ring dictate the position of the incoming electrophile. The methylthio group (-SCH₃) is an ortho, para-director, while the chloro group (-Cl) is also an ortho, para-director, albeit a deactivating one. The aldehyde group is a meta-director and strongly deactivating.

The outcome of EAS reactions on this scaffold would depend on the balance of these directing effects and the reaction conditions. For example, in nitration (using HNO₃ and H₂SO₄), the strong deactivating effect of the aldehyde group would make the reaction challenging. libretexts.org However, the activating effect of the methylthio group would likely direct substitution to the positions ortho and para to it, while the chloro group directs to its ortho and para positions. The interplay of these effects would determine the final substitution pattern.

Directed Metalation and Cross-Coupling Strategies

Modern synthetic methods allow for more specific functionalization of the aromatic ring.

Directed Metalation: Directed ortho-metalation (DoM) is a powerful technique where a directing group guides the deprotonation of an adjacent aromatic C-H bond by a strong base (like n-butyllithium), creating a lithiated intermediate. researchgate.net This intermediate can then react with various electrophiles. In 5-Chloro-2-(methylthio)benzaldehyde, both the methylthio and aldehyde groups could potentially act as directing groups, leading to selective functionalization at specific positions on the ring. researchgate.net

Cross-Coupling Strategies: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are versatile for forming new carbon-carbon bonds. nih.govnih.gov The chloro-substituent on the aromatic ring can participate in such reactions. The chloro group, being a halogen, can undergo oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle. This allows for the coupling of the benzaldehyde (B42025) scaffold with various partners, such as boronic acids or organotrifluoroborates, to introduce new aryl or alkyl groups. nih.gov The efficiency of these couplings can be influenced by the choice of ligands, base, and solvent system. nih.gov

Sulfur Atom Reactivity and Transformations

The methylthio group (-SCH₃) offers another site for chemical modification. The sulfur atom is susceptible to oxidation. Treatment with oxidizing agents can convert the sulfide (B99878) to a sulfoxide (B87167) (-SOCH₃) and further to a sulfone (-SO₂CH₃). The choice of oxidant and stoichiometry determines the extent of oxidation. This transformation can significantly alter the electronic properties and steric profile of the molecule, which can be useful in modulating its reactivity or biological activity in derivative compounds. For example, related benzimidazole (B57391) derivatives containing a methylthio group have been synthesized and studied for their biological activities. nih.gov

Selective Oxidation of the Thioether Group to Sulfoxides and Sulfones

The oxidation of the thioether moiety in 5-Chloro-2-(methylthio)benzaldehyde would be expected to yield the corresponding 5-chloro-2-(methylsulfinyl)benzaldehyde (the sulfoxide) and 5-chloro-2-(methylsulfonyl)benzaldehyde (the sulfone). The selective control of this oxidation is a common challenge in organic synthesis.

Numerous reagents are known to effect the oxidation of sulfides to sulfoxides. These include mild oxidants such as hydrogen peroxide in the presence of a catalyst, sodium periodate, and meta-chloroperoxybenzoic acid (m-CPBA) under carefully controlled stoichiometric conditions. The reaction progress is typically monitored to prevent over-oxidation to the sulfone.

Further oxidation of the sulfoxide to the corresponding sulfone generally requires stronger oxidizing agents or more forcing reaction conditions. Reagents like potassium permanganate, excess hydrogen peroxide, or Oxone® are commonly employed for this transformation.

While these general methods are widely applied, specific reaction conditions, yields, and selectivities for the oxidation of 5-Chloro-2-(methylthio)benzaldehyde have not been reported in the scientific literature. The electronic influence of the chloro and aldehyde groups on the reactivity of the thioether is a subject that warrants experimental investigation.

Table 1: Hypothetical Oxidation Reactions of 5-Chloro-2-(methylthio)benzaldehyde

| Starting Material | Product | Potential Oxidizing Agent |

| 5-Chloro-2-(methylthio)benzaldehyde | 5-Chloro-2-(methylsulfinyl)benzaldehyde | H₂O₂, NaIO₄, m-CPBA |

| 5-Chloro-2-(methylthio)benzaldehyde | 5-Chloro-2-(methylsulfonyl)benzaldehyde | KMnO₄, excess H₂O₂, Oxone® |

| 5-Chloro-2-(methylsulfinyl)benzaldehyde | 5-Chloro-2-(methylsulfonyl)benzaldehyde | KMnO₄, excess H₂O₂, Oxone® |

Note: This table is illustrative and based on general chemical principles, as specific experimental data for these transformations is not currently available.

Participation of the Thioether in Cyclization Reactions

The ortho-positioning of the thioether and aldehyde groups in 5-Chloro-2-(methylthio)benzaldehyde provides a structural motif ripe for intramolecular cyclization reactions, potentially leading to the formation of various heterocyclic systems. For instance, reactions involving the aldehyde group could be followed by nucleophilic attack from the sulfur atom, or a functionalized sulfur, to form a new ring.

One could envision, for example, the conversion of the aldehyde to an imine, followed by intramolecular cyclization facilitated by the thioether. Alternatively, activation of the thioether, perhaps through oxidation or conversion to a sulfonium (B1226848) salt, could precede a cyclization event involving the aldehyde or a derivative thereof.

However, a thorough search of chemical literature reveals no published examples of such cyclization reactions starting from 5-Chloro-2-(methylthio)benzaldehyde. The potential for this compound to serve as a precursor to novel heterocyclic scaffolds remains an unexplored area of synthetic chemistry.

Elucidation of Reaction Mechanisms, Kinetics, and Thermodynamics

A complete understanding of any chemical transformation requires detailed mechanistic, kinetic, and thermodynamic studies. For the hypothetical reactions of 5-Chloro-2-(methylthio)benzaldehyde, such investigations would be crucial for optimizing reaction conditions and understanding the factors that govern product formation and selectivity.

Mechanistic studies for the selective oxidation would likely involve probing for the intermediacy of species such as persulfoxides and investigating the role of catalysts. Kinetic analyses would provide information on reaction rates and the influence of reactant concentrations, temperature, and the electronic nature of the substituents on the aromatic ring. Thermodynamic studies would help to determine the relative stabilities of the reactants, intermediates, and products.

Unfortunately, in the absence of any reported experimental work on the reactivity of 5-Chloro-2-(methylthio)benzaldehyde, there is a complete void in the understanding of the mechanisms, kinetics, and thermodynamics of its potential transformations. This lack of fundamental data underscores the need for foundational research into the chemical behavior of this compound.

Derivatization and Analog Synthesis from 5 Chloro 2 Methylthio Benzaldehyde As a Synthon

Synthesis of Intermediate Functionalized Compounds (e.g., Acids, Alcohols, Esters)

The aldehyde functional group of 5-Chloro-2-(methylthio)benzaldehyde is a prime site for modification, allowing for its conversion into other important functional groups such as carboxylic acids, alcohols, and esters. These transformations yield a second tier of synthetic intermediates with their own unique applications.

Oxidation to Carboxylic Acids: The aldehyde can be readily oxidized to form the corresponding carboxylic acid, 5-chloro-2-(methylthio)benzoic acid . This transformation is a standard procedure in organic synthesis. While specific literature for this exact conversion is not detailed, the oxidation of analogous substituted benzaldehydes is well-established. For instance, related compounds like 5-hydroxy-2-(methylthio)benzaldehyde (B14839572) can be oxidized to their carboxylic acid form using common oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) . The resulting 5-chloro-2-(methylthio)benzoic acid is a stable compound available commercially and serves as a precursor for further derivatization, such as the formation of amides and esters sigmaaldrich.com.

Reduction to Alcohols: The reduction of the aldehyde group yields the corresponding primary alcohol, (5-chloro-2-(methylthio)phenyl)methanol . This reaction can be achieved with high efficiency using standard reducing agents. Common reagents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) . The resulting benzyl (B1604629) alcohol derivative introduces a new point for synthetic elaboration, such as etherification or conversion to a leaving group for nucleophilic substitution reactions.

Formation of Esters: Esters can be synthesized from the carboxylic acid derivative, 5-chloro-2-(methylthio)benzoic acid, through Fischer esterification. This acid-catalyzed reaction with an alcohol (R'-OH) produces the corresponding ester. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride, which then readily reacts with an alcohol to form the ester.

| Starting Material | Transformation | Product | Typical Reagents |

|---|---|---|---|

| 5-Chloro-2-(methylthio)benzaldehyde | Oxidation | 5-chloro-2-(methylthio)benzoic acid | KMnO₄, CrO₃ |

| 5-Chloro-2-(methylthio)benzaldehyde | Reduction | (5-chloro-2-(methylthio)phenyl)methanol | NaBH₄, LiAlH₄ |

| 5-chloro-2-(methylthio)benzoic acid | Esterification | Alkyl 5-chloro-2-(methylthio)benzoate | Alcohol (R'-OH), Acid catalyst (e.g., H₂SO₄) |

Construction of Heterocyclic Systems Utilizing the Benzaldehyde (B42025) Scaffold

A significant application of 5-Chloro-2-(methylthio)benzaldehyde is in the synthesis of heterocyclic compounds. The aldehyde group provides a reactive handle for cyclocondensation reactions, where it combines with other molecules to form a new ring system attached to the original benzaldehyde scaffold.

Pyrimidine (B1678525) Derivatives: The synthesis of pyrimidines often involves the condensation of a three-carbon bifunctional unit with a compound containing an N-C-N fragment, such as urea (B33335), thiourea (B124793), or guanidine (B92328) google.com. In reactions like the Biginelli reaction, an aldehyde, a β-dicarbonyl compound, and urea or thiourea react to form a dihydropyrimidine. It is plausible that 5-Chloro-2-(methylthio)benzaldehyde can serve as the aldehyde component in such multi-component reactions to generate pyrimidine rings bearing the 5-chloro-2-(methylthio)phenyl substituent ekb.eg. These resulting pyrimidine structures are of significant interest in medicinal chemistry.

Benzimidazole (B57391) Derivatives: Benzimidazoles are a critical class of heterocyclic compounds in pharmaceutical science. A common and effective method for their synthesis is the Phillips condensation, which involves the reaction of an o-phenylenediamine (B120857) with an aldehyde in the presence of an acid catalyst or oxidizing agent justia.comgoogleapis.com. Using this method, 5-Chloro-2-(methylthio)benzaldehyde can be reacted with various substituted o-phenylenediamines to produce a library of 2-(5-chloro-2-(methylthio)phenyl)benzimidazoles. The specific substituents on the benzimidazole core can be further elaborated, as demonstrated by the synthesis of complex molecules like 5-chloro-2-methylthio-6-(1-naphthyloxy)-1H-benzimidazole , a compound that has been investigated for its fasciolicidal (anti-fluke) activity nih.gov.

The synthesis of sulfur-containing heterocycles like thiochromans is another potential application for derivatives of 5-Chloro-2-(methylthio)benzaldehyde. While direct synthesis from the aldehyde is not prominently documented, related strategies can be employed. For example, the synthesis of thiochromanone derivatives has been achieved using substituted thiophenols as starting materials nih.gov. The methylthio group of 5-Chloro-2-(methylthio)benzaldehyde could potentially be cleaved to a thiophenol, which could then undergo a Michael addition with an α,β-unsaturated carbonyl compound, followed by an intramolecular cyclization to form the thiochroman (B1618051) ring. This highlights a potential, albeit multi-step, pathway to these important sulfur heterocycles.

Multi-Step Synthesis of Complex Aromatic Architectures

The true utility of a synthon is demonstrated in its incorporation into longer, multi-step syntheses to build complex molecular targets. The synthesis of the anthelmintic agent 5-chloro-2-methylthio-6-(1-naphthyloxy)-1H-benzimidazole serves as an excellent example nih.gov. Constructing this molecule involves several key steps where the core structure, derivable from 5-Chloro-2-(methylthio)benzaldehyde, is strategically assembled and functionalized.

A plausible synthetic sequence would involve:

Benzimidazole Formation: Condensation of 5-Chloro-2-(methylthio)benzaldehyde with a suitably substituted o-phenylenediamine (e.g., 4-(1-naphthyloxy)-1,2-diaminobenzene) to form the core heterocyclic system.

Alternative Route: An alternative may involve first synthesizing the 5-chloro-2-methylthio-1H-benzimidazole scaffold and then introducing the naphthyloxy group via nucleophilic aromatic substitution at a later stage.

This synthesis demonstrates how the initial benzaldehyde scaffold is integrated into a significantly more complex and biologically active molecule, showcasing its importance as a foundational building block.

Regio- and Stereoselective Control in Derivatization Processes

Controlling the regioselectivity (where on a molecule a reaction occurs) and stereoselectivity (the 3D orientation of the products) is paramount in modern organic synthesis. The substituents on the 5-Chloro-2-(methylthio)benzaldehyde ring exert electronic effects that direct the outcome of further reactions, particularly electrophilic aromatic substitution.

Regioselectivity: The directing effects of the substituents can be predicted based on established principles:

-SCH₃ (methylthio) group: An ortho, para-directing and activating group.

-Cl (chloro) group: An ortho, para-directing but deactivating group.

-CHO (aldehyde) group: A meta-directing and strongly deactivating group.

In an electrophilic substitution reaction, the outcome is determined by the interplay of these effects. The methylthio group at position 2 and the chloro group at position 5 would direct incoming electrophiles to positions 3, 4, and 6. However, the aldehyde at position 1 strongly deactivates the ring, making such substitutions challenging. The final regiochemical outcome would depend on the specific reaction conditions and the nature of the electrophile.

Advanced Structural Elucidation and Conformational Analysis of 5 Chloro 2 Methylthio Benzaldehyde

High-Resolution Spectroscopic Characterization Techniques

Advanced spectroscopic techniques are essential for unambiguously determining the chemical structure, from atomic connectivity to the spatial arrangement of atoms.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, Solid-State NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the carbon framework and proton environments of 5-Chloro-2-(methylthio)benzaldehyde.

¹H NMR Spectroscopy: The proton NMR spectrum is predicted to show distinct signals for the aromatic protons and the methyl protons. The three aromatic protons on the trisubstituted ring will appear as a complex multiplet system. Based on the substitution pattern, one would expect a doublet for the proton at C6 (ortho to the aldehyde), a doublet of doublets for the proton at C4 (between the chloro and methylthio groups), and a doublet for the proton at C3 (ortho to the methylthio group). The aldehydic proton should appear as a singlet significantly downfield (typically 9.5-10.5 ppm). The methyl protons of the thioether group (-SCH₃) would present as a sharp singlet, likely in the 2.4-2.6 ppm region.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides critical information about the carbon skeleton. A set of ¹³C NMR chemical shifts reported in supplementary information from a Royal Society of Chemistry publication for a newly synthesized aldehyde is believed to correspond to this compound. rsc.org These shifts are detailed in the table below. The spectrum shows eight distinct signals, corresponding to the eight carbon atoms in the molecule. The aldehydic carbon (C=O) is the most deshielded, appearing at 193.3 ppm. rsc.org The aromatic carbons appear in the typical 120-140 ppm range, with their specific shifts influenced by the electron-withdrawing chloro and aldehyde groups and the electron-donating methylthio group. The methyl carbon (-SCH₃) is the most shielded, appearing upfield at 20.7 ppm. rsc.org

Interactive Table: Predicted and Reported ¹³C NMR Chemical Shifts (δ) in ppm for 5-Chloro-2-(methylthio)benzaldehyde

| Carbon Atom | Reported Shift (ppm) rsc.org | Predicted Environment |

| C=O | 193.3 | Aldehyde |

| C-S | 138.7 | Aromatic, attached to -SCH₃ |

| C-Cl | 136.3 | Aromatic, attached to -Cl |

| C-CHO | 135.2 | Aromatic, attached to -CHO |

| Ar-CH | 129.7 | Aromatic |

| Ar-CH | 129.1 | Aromatic |

| Ar-CH | 126.9 | Aromatic |

| -SCH₃ | 20.7 | Methyl |

Advanced NMR Techniques: While specific 2D NMR data for this compound are not published, techniques such as COSY (Correlation Spectroscopy) would be invaluable to confirm the coupling between adjacent aromatic protons. HMQC (Heteronuclear Multiple Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would definitively assign each proton signal to its corresponding carbon atom, confirming the structure. Solid-state NMR has not been reported but could provide insights into the molecular conformation and packing in the crystalline state, revealing differences from the solution-state structure.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Molecular Fingerprint Analysis

Vibrational spectroscopy probes the molecular vibrations, providing a "fingerprint" of the functional groups present.

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of 5-Chloro-2-(methylthio)benzaldehyde is expected to be dominated by a strong absorption band for the carbonyl (C=O) stretch. In aromatic aldehydes, this band typically appears around 1700-1705 cm⁻¹ due to conjugation with the benzene (B151609) ring. docbrown.info The spectrum would also feature characteristic aromatic C-H stretching vibrations above 3000 cm⁻¹, aldehydic C-H stretching bands near 2820 cm⁻¹ and 2720 cm⁻¹, and aromatic C=C stretching absorptions in the 1450-1600 cm⁻¹ region. The C-S and C-Cl stretching vibrations would appear at lower frequencies in the fingerprint region.

Raman Spectroscopy: Raman spectroscopy would complement the FT-IR data. The aromatic ring vibrations and the symmetric stretching of the C-S bond are expected to produce strong Raman signals. The C=O stretch is also Raman active. Analysis of both FT-IR and Raman spectra provides a more complete picture of the vibrational modes of the molecule.

Interactive Table: Predicted Key Vibrational Frequencies (cm⁻¹) for 5-Chloro-2-(methylthio)benzaldehyde

| Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | >3000 | Medium-Weak |

| Aldehydic C-H Stretch | ~2820, ~2720 | Weak (often appears as two bands) |

| Carbonyl (C=O) Stretch | ~1700 | Strong |

| Aromatic C=C Stretch | 1450-1600 | Medium-Strong |

| C-S Stretch | 600-800 | Medium-Weak |

| C-Cl Stretch | 600-800 | Medium-Strong |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) provides the exact molecular weight and elemental composition, while analysis of the fragmentation pattern helps to confirm the structure.

Accurate Mass: The molecular formula of 5-Chloro-2-(methylthio)benzaldehyde is C₈H₇ClOS. HRMS would confirm this composition by providing a highly accurate mass measurement of the molecular ion [M]⁺. A key feature would be the isotopic pattern of the molecular ion peak, which would show two signals, [M]⁺ and [M+2]⁺, in an approximate 3:1 ratio of intensity, characteristic of the presence of a single chlorine atom.

Fragmentation Pathways: Electron ionization mass spectrometry would likely lead to several characteristic fragmentation pathways. Common fragmentations for aromatic aldehydes include the loss of a hydrogen radical (M-1) to form a stable acylium ion, and the loss of the entire formyl group (M-29). nih.gov The presence of the methylthio group would introduce other pathways, such as the loss of a methyl radical (-CH₃) or the entire methylthio group (-SCH₃).

X-ray Crystallography for Solid-State Molecular Geometry and Crystal Packing

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. Although no public crystal structure for 5-Chloro-2-(methylthio)benzaldehyde is available, such an analysis would provide precise data on bond lengths, bond angles, and torsional angles. This would unambiguously establish the solid-state conformation of the aldehyde group relative to the ortho-methylthio substituent and reveal how the molecules pack in the crystal lattice, including any significant intermolecular interactions like C-H···O or π-π stacking.

Conformational Isomerism and Intramolecular Interactions

For ortho-substituted benzaldehydes, two primary planar conformers are possible: O-cis, where the carbonyl oxygen is oriented toward the ortho-substituent, and O-trans, where it is oriented away. tandfonline.comtandfonline.com

Studies on related 2-methylthio- and 2-halo-substituted benzaldehydes strongly suggest that the O-cis conformation is predominantly favored. tandfonline.comtandfonline.com This preference is attributed to a stabilizing electrostatic interaction between the partially positive sulfur atom of the thioether and the partially negative carbonyl oxygen atom. tandfonline.com This through-space interaction, a type of chalcogen bond, outweighs the potential steric repulsion. Long-range ¹H-¹H NMR coupling constants are a powerful tool for distinguishing these conformers, but such data is not yet available for this specific compound. tandfonline.com The planarity of the molecule would be enforced by the conjugated π-system of the benzene ring and the aldehyde group.

Spectroscopic and Structural Comparison with Related Halogenated Thioether Aldehydes

Comparing the expected properties of 5-Chloro-2-(methylthio)benzaldehyde with known data from structurally similar compounds provides valuable context and supports the predicted characteristics.

Interactive Table: Spectroscopic Comparison of Related Aldehydes

| Compound | Key ¹H NMR Signal (ppm) | Key IR Signal (C=O, cm⁻¹) | Key MS Fragment (m/z) | Reference |

| 5-Chloro-2-(methylthio)benzaldehyde (Predicted) | Aldehyde H: ~10.0; -SCH₃: ~2.5 | ~1700 | M-1, M-29 | - |

| 2-Chlorobenzaldehyde | Aldehyde H: 10.4 | ~1703 | M-1 (139), M-29 (111) | nist.govuni.lu |

| 2-(Methylthio)benzaldehyde (B1584264) | Aldehyde H: 10.3; -SCH₃: 2.5 | ~1685 | M-1 (151), M-29 (123) | sigmaaldrich.comguidechem.com |

| 4-(Methylthio)benzaldehyde | Aldehyde H: 9.9; -SCH₃: 2.5 | ~1695 | M-1 (151), M-29 (123) | growingscience.comnih.gov |

| Benzaldehyde (B42025) | Aldehyde H: 10.0 | ~1703 | M-1 (105), M-29 (77) | docbrown.info |

The comparison shows that the electronic effects of the substituents have predictable consequences. The ortho-methylthio group in 2-(methylthio)benzaldehyde lowers the C=O stretching frequency compared to benzaldehyde, indicating its electron-donating nature through resonance. Conversely, the inductive effect of the chlorine atom slightly increases or maintains this frequency. In 5-Chloro-2-(methylthio)benzaldehyde, these competing effects would result in a C=O frequency near 1700 cm⁻¹. The NMR and MS data follow similar predictable trends based on the electronic properties and positions of the substituents.

Theoretical and Computational Chemistry Studies of 5 Chloro 2 Methylthio Benzaldehyde

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to modern chemistry, providing detailed information about the electronic distribution and energy of molecules. These calculations are essential for predicting geometry, stability, and reactivity.

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, balancing accuracy with computational cost. It is widely used to determine the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and to calculate various electronic properties.

While specific, published DFT studies focusing exclusively on 5-Chloro-2-(methylthio)benzaldehyde are not abundant, the methodology is well-established. For instance, in studies of related compounds like 5-chlorosalicylaldehyde, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been successfully used to characterize stable conformers and their geometries. nih.gov This level of theory is adept at modeling the structure of substituted benzene (B151609) rings.

A DFT geometry optimization for 5-Chloro-2-(methylthio)benzaldehyde would yield precise data on bond lengths, bond angles, and dihedral angles. The resulting optimized structure represents a minimum on the potential energy surface. From this calculation, key electronic properties such as the total energy, dipole moment, and molecular electrostatic potential can be derived.

Below is a representative table of what theoretical data from a DFT geometry optimization would look like for 5-Chloro-2-(methylthio)benzaldehyde.

Table 1: Representative Theoretical Geometric Parameters for 5-Chloro-2-(methylthio)benzaldehyde (DFT/B3LYP) This data is illustrative of typical results from DFT calculations and is not from a published study.

Optimized Bond Lengths| Atom 1 | Atom 2 | Bond Length (Å) |

|---|---|---|

| C(ring)-Cl | Cl | 1.745 |

| C(ring)-S | S | 1.770 |

| S-C(methyl) | C | 1.810 |

| C(ring)-C(aldehyde) | C | 1.485 |

| C(aldehyde)=O | O | 1.215 |

Optimized Bond Angles

| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |

|---|---|---|---|

| C(ring) | C(ring) | Cl | 119.5 |

| C(ring) | C(ring) | S | 121.0 |

| C(ring) | S | C(methyl) | 105.0 |

| C(ring) | C(ring) | C(aldehyde) | 122.0 |

| C(ring) | C(aldehyde) | O | 124.5 |

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. malayajournal.orgresearchgate.net A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to chemical reactions.

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. acadpubl.eunih.gov These include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The ability of an atom to attract electrons ( (I+A)/2 ).

Chemical Hardness (η): Resistance to change in electron distribution ( (I-A)/2 ).

Softness (S): The reciprocal of hardness (1/η).

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons ( μ²/2η, where μ is the chemical potential, -χ).

For 5-Chloro-2-(methylthio)benzaldehyde, the HOMO is expected to be localized primarily on the benzene ring and the sulfur atom, which are electron-rich regions. The LUMO is likely centered on the electron-withdrawing aldehyde group and the aromatic ring.

Table 2: Representative Theoretical Reactivity Descriptors for 5-Chloro-2-(methylthio)benzaldehyde This data is illustrative of typical results from DFT calculations and is not from a published study.

| Parameter | Value (eV) |

|---|---|

| EHOMO | -6.45 |

| ELUMO | -2.10 |

| HOMO-LUMO Gap (η) | 4.35 |

| Ionization Potential (I) | 6.45 |

| Electron Affinity (A) | 2.10 |

| Electronegativity (χ) | 4.275 |

| Chemical Hardness (η) | 2.175 |

| Chemical Softness (S) | 0.460 |

Prediction and Simulation of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)

Computational methods are invaluable for predicting and interpreting spectroscopic data. By simulating spectra, researchers can assign experimental peaks to specific molecular vibrations, electronic transitions, or nuclear environments.

IR Spectroscopy: DFT calculations can predict vibrational frequencies with good accuracy. A simulated IR spectrum for 5-Chloro-2-(methylthio)benzaldehyde would show characteristic peaks for the aldehyde C=O stretch (typically around 1700 cm⁻¹), aromatic C-H stretches (above 3000 cm⁻¹), C-S stretches, and the C-Cl stretch. Comparing the computed spectrum with experimental data aids in the complete vibrational assignment of the molecule, as demonstrated in studies of 5-chlorosalicylaldehyde. nih.gov

NMR Spectroscopy: Theoretical calculations can predict ¹H and ¹³C NMR chemical shifts. While experimental data for similar compounds is available, computational modeling provides a basis for assignment. rsc.orgrsc.org For 5-Chloro-2-(methylthio)benzaldehyde, calculations would predict a singlet for the aldehyde proton around 9.8-10.2 ppm, a singlet for the methylthio protons around 2.5 ppm, and distinct signals for the three aromatic protons in their expected regions.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to simulate electronic transitions and predict UV-Vis absorption spectra. uwosh.edu The spectrum of 5-Chloro-2-(methylthio)benzaldehyde is expected to show π→π* transitions associated with the aromatic system and n→π* transitions involving the non-bonding electrons of the oxygen and sulfur atoms.

Reaction Pathway Modeling and Transition State Analysis

Understanding how a reaction occurs requires mapping the reaction pathway and identifying the transition state—the highest energy point along the reaction coordinate. DFT calculations are a primary tool for this purpose. Researchers can model potential reactions involving 5-Chloro-2-(methylthio)benzaldehyde, such as the oxidation of the aldehyde to a carboxylic acid or nucleophilic aromatic substitution. By calculating the energies of reactants, products, and transition states, one can determine the activation energy, providing insight into the reaction's feasibility and kinetics. While specific published pathway analyses for this molecule are scarce, the methodology is a standard practice in computational organic chemistry.

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

While quantum mechanics describes the electronic structure of a static molecule, Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. youtube.com An MD simulation for 5-Chloro-2-(methylthio)benzaldehyde would provide insights into its conformational flexibility, particularly the rotation around the C(ring)-S and C(ring)-C(aldehyde) bonds. aps.org

These simulations are also crucial for studying intermolecular interactions. nih.gov By placing the molecule in a simulation box with solvent molecules (e.g., water or an organic solvent), MD can reveal how the solvent structures itself around the solute and can be used to calculate properties like the free energy of solvation. This provides a dynamic picture of the molecule's behavior in a realistic environment. nih.gov

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a statistical approach used to create predictive models that correlate the chemical structure of compounds with their physical, chemical, or biological properties. researchgate.net These models are built by calculating a set of numerical values, known as molecular descriptors, for a series of compounds and then using regression techniques to find a mathematical equation that links these descriptors to a known property.

For substituted benzaldehydes, QSPR models have been successfully developed to predict properties like ¹⁷O NMR chemical shifts. acs.orgunicamp.brnih.gov In such a model, descriptors could include electronic parameters (like Hammett constants for the chloro and methylthio groups), steric parameters, and topological indices. Once a reliable QSPR model is established, it can be used to predict the properties of new or untested compounds like 5-Chloro-2-(methylthio)benzaldehyde, accelerating the discovery process without the need for extensive laboratory experiments. nih.gov

Role As a Versatile Synthetic Building Block in Specialized Chemical Synthesis

Precursor for Advanced Organic Materials (e.g., functional polymers, liquid crystals, dyes)

While the benzaldehyde (B42025) moiety is a common structural unit in the design of various organic materials, specific research detailing the incorporation of 5-Chloro-2-(methylthio)benzaldehyde into functional polymers, liquid crystals, or dyes is not extensively documented in publicly available literature. However, the inherent reactivity of the aldehyde group allows for its potential use in condensation polymerization to form poly-azomethines or other functional polymers.

In the realm of liquid crystals, the core structure of the molecule could be modified to induce mesomorphic properties. Research into liquid crystals often involves the synthesis of Schiff bases from aldehydes, and it is conceivable that 5-Chloro-2-(methylthio)benzaldehyde could serve as a starting point for such investigations. Similarly, the aromatic nature of the compound suggests its potential as a chromophore precursor in dye synthesis, although specific examples are not readily found.

Intermediate in the Synthesis of Agrochemical Scaffolds

A significant application of 5-Chloro-2-(methylthio)benzaldehyde is its role as a key intermediate in the synthesis of agrochemical scaffolds, particularly those with anthelmintic properties. The compound is a precursor to the benzimidazole (B57391) derivative, 5-chloro-2-methylthio-6-(1-naphthyloxy)-1H-benzimidazole. nih.govscilit.com This resulting compound has demonstrated significant fasciolicidal activity, effectively acting against the liver fluke Fasciola hepatica in sheep. nih.govscilit.com

The synthesis of this potent anthelmintic highlights the utility of 5-Chloro-2-(methylthio)benzaldehyde in constructing complex heterocyclic systems with valuable biological activity for the agricultural sector. The demonstrated in vitro and in vivo efficacy of the final product underscores the importance of this benzaldehyde derivative in veterinary medicinal chemistry. nih.govscilit.com

Table 1: Research Findings on an Agrochemical Derived from 5-Chloro-2-(methylthio)benzaldehyde

| Derived Compound | Type of Activity | Key Findings | References |

| 5-chloro-2-methylthio-6-(1-naphthyloxy)-1H-benzimidazole | Fasciolicidal (Anthelmintic) | Showed 100% activity in vitro at specific concentrations and effectively removed 3-day and 10-week-old Fasciola hepatica in sheep at a dose of 15 mg/kg. | nih.govscilit.com |

Component in Ligand Design for Catalysis

The design of ligands for transition metal catalysis often incorporates functional groups capable of coordinating to the metal center. Benzaldehyde derivatives, in general, are utilized in the synthesis of Schiff base ligands. These imine-containing ligands can be readily prepared through the condensation of an aldehyde with a primary amine. While there is a broad body of research on benzaldehyde-derived ligands in catalysis, specific examples detailing the use of 5-Chloro-2-(methylthio)benzaldehyde for this purpose are limited. rsc.org

Theoretically, the nitrogen of an imine formed from 5-Chloro-2-(methylthio)benzaldehyde, and potentially the sulfur of the methylthio group, could act as donor atoms in a chelate ligand. This could lead to the formation of stable metal complexes with potential applications in various catalytic transformations.

Utility in the Construction of Complex Organic Molecules for Fundamental Research

Beyond its application in agrochemical synthesis, 5-Chloro-2-(methylthio)benzaldehyde serves as a valuable starting material for the construction of complex organic molecules for fundamental research. The synthesis of the aforementioned fasciolicidal agent, 5-chloro-2-methylthio-6-(1-naphthyloxy)-1H-benzimidazole, is itself a notable example of the construction of a complex, polycyclic heterocyclic system. nih.gov The crystal structure of this complex molecule has been elucidated, providing valuable insights into its three-dimensional conformation. nih.gov

The reactivity of the aldehyde group allows for a wide range of chemical transformations, including but not limited to, aldol (B89426) condensations, Wittig reactions, and reductive aminations. These reactions enable chemists to elaborate the structure of 5-Chloro-2-(methylthio)benzaldehyde into more complex and functionally diverse molecules for various research purposes.

Emerging Applications in Niche Chemical Fields and Methodological Development

Currently, there is limited information in the scientific literature regarding emerging applications of 5-Chloro-2-(methylthio)benzaldehyde in niche chemical fields or its use in the development of new synthetic methodologies. As a specialized building block, its applications appear to be focused on specific synthetic targets rather than broad methodological development. Future research may uncover new and innovative uses for this compound as synthetic chemists continue to explore novel molecular architectures and chemical transformations.

Q & A

Basic: What are the common synthetic routes for 5-Chloro-2-(methylthio)benzaldehyde?

Methodological Answer:

The synthesis typically involves chlorination of a pre-functionalized benzaldehyde precursor. For example:

- Step 1: Start with 2-(methylthio)benzaldehyde.

- Step 2: Introduce chlorine at the 5-position via electrophilic aromatic substitution using chlorinating agents (e.g., Cl₂/FeCl₃) under controlled temperature (0–25°C) .

- Alternative Route: Thioether formation via nucleophilic substitution of 5-chloro-2-fluorobenzaldehyde with methylthiolate (NaSCH₃) in polar aprotic solvents like DMF at 60–80°C .

Key Considerations:

- Monitor reaction progress with TLC or GC-MS.

- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient).

Basic: How is the structure of 5-Chloro-2-(methylthio)benzaldehyde characterized?

Methodological Answer:

Multi-Technique Approach:

- IR Spectroscopy: Identify aldehyde C=O stretch (~1700 cm⁻¹) and aromatic C-Cl (~600 cm⁻¹). Compare with reference spectra of similar benzaldehydes .

- NMR:

- ¹H NMR: Aldehyde proton (δ 9.8–10.2 ppm), aromatic protons (δ 7.2–8.0 ppm, coupling patterns confirm substitution).

- ¹³C NMR: Aldehyde carbon (~190 ppm), quaternary carbons adjacent to Cl/SCH₃.

- X-Ray Crystallography: Resolve molecular geometry (e.g., bond angles, dihedral angles) using programs like OLEX2 .

Validation: Cross-verify spectral data with computational simulations (e.g., DFT calculations).

Advanced: What are the mechanistic insights into the nucleophilic substitution reactions of 5-Chloro-2-(methylthio)benzaldehyde?

Methodological Answer:

The methylthio (-SCH₃) group acts as a meta-directing substituent, influencing reactivity:

- Electrophilic Substitution: Chlorination occurs preferentially at the 5-position due to the electron-donating resonance effect of -SCH₃ .

- Nucleophilic Attack: In SNAr reactions, the aldehyde group stabilizes the Meisenheimer complex via conjugation, enabling substitution at the 2-position. Kinetic studies (e.g., UV-Vis monitoring) show rate dependence on solvent polarity and nucleophile strength .

Experimental Design:

- Use deuterated solvents to track proton transfer in intermediates via in situ NMR.

- Compare Hammett substituent constants (σ) to predict regioselectivity.

Advanced: How can computational methods predict the reactivity of 5-Chloro-2-(methylthio)benzaldehyde derivatives?

Methodological Answer:

Tools & Workflows:

- DFT Calculations (Gaussian, ORCA): Optimize geometry, calculate Fukui indices to identify electrophilic/nucleophilic sites .

- Retrosynthesis Analysis: Use AI-driven platforms (e.g., Pistachio/Bkms_metabolic models) to propose feasible routes for derivatives .

- Molecular Dynamics: Simulate solvent effects on reaction pathways (e.g., DMSO vs. THF) .

Case Study:

- Predict the stability of intermediates in cross-coupling reactions (e.g., Suzuki-Miyaura) using steric/electronic descriptors.

Advanced: What strategies resolve contradictions in spectral data interpretation for this compound?

Methodological Answer:

Conflict Resolution:

- Overlapping Peaks in NMR: Use 2D techniques (HSQC, HMBC) to assign ambiguous signals. For example, distinguish between aromatic protons using NOESY .

- Ambiguous IR Absorptions: Compare experimental spectra with computed vibrational modes (e.g., using VEDA software) .

- Crystallographic Disorder: Refine X-ray data with twin-law corrections in OLEX2 and validate via R-factor convergence .

Documentation: Maintain a detailed log of solvent, temperature, and instrument parameters to trace anomalies.

Advanced: How is this compound utilized in designing bioactive molecules?

Methodological Answer:

Medicinal Chemistry Applications:

- Scaffold for Anticancer Agents: Introduce sulfonamide or urea groups at the aldehyde position to enhance binding to kinase targets (e.g., EGFR). Evaluate cytotoxicity via MTT assays on cancer cell lines .

- Antimicrobial Probes: Couple with triazole rings via Click chemistry. Test against Gram-positive bacteria (MIC assays) .

Optimization Strategies:

- QSAR Modeling: Correlate substituent effects (e.g., logP, H-bond donors) with bioactivity.

- Metabolic Stability: Assess using liver microsome assays to identify susceptible sites for deuteration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.